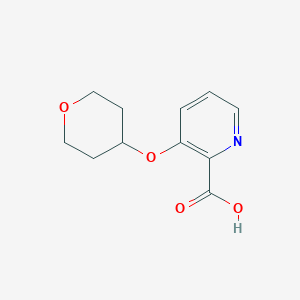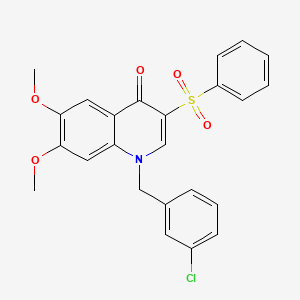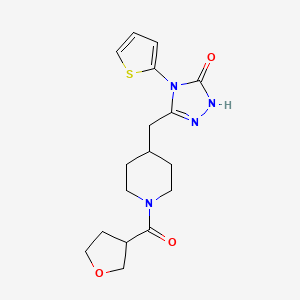![molecular formula C23H19N3O4 B2843920 3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one CAS No. 957371-87-8](/img/structure/B2843920.png)
3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one, also known as MCC, is a chemical compound that has been extensively studied in scientific research. MCC belongs to the family of chromenone derivatives and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Dual DNA-PK/PI3-K Inhibitory Activity
Compounds related to 3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one have been studied for their potent inhibitory activity against DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3-K). These studies have synthesized analogues featuring morpholine moieties that exhibited high potency against DNA-PK, enhancing the cytotoxicity of ionizing radiation in vitro and in vivo against cancer cells. This dual inhibitory activity indicates a promising avenue for cancer treatment research, particularly in enhancing the effectiveness of existing therapies through targeted molecular inhibition (Cano et al., 2013).
Neuroprotective Effects
Another area of application involves the synthesis of novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moieties evaluated for their neuroprotective effects. These compounds were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives showing significant inhibitory activity. Notably, these derivatives also demonstrated substantial neuroprotective effects against oxidative stress in neuron-like cells, highlighting their potential in treating neurodegenerative diseases (Sameem et al., 2017).
Catalytic Synthesis Applications
The compound's framework has been utilized in the catalytic synthesis of chromene derivatives. For example, a study on the condensation of aldehyde, malononitrile, and 4-hydroxycoumarin in water catalyzed by morpholine showcased a one-pot reaction strategy. This method emphasizes the importance of environmentally friendly reactions in organic synthesis, reducing the use of hazardous materials and simplifying purification processes, which can lower costs and improve yield efficiencies (Heravi et al., 2011).
Anticancer Activity
Further research into chromen-4-one derivatives, incorporating morpholine groups, has revealed their potential as PET agents for imaging DNA-PK activity in cancer. The synthesis of carbon-11 labeled chromen-4-one derivatives for potential PET imaging agents highlights the application of these compounds in diagnostic imaging, providing a non-invasive method to study DNA repair enzyme activity in cancerous tissues (Gao et al., 2012).
Propriétés
IUPAC Name |
3-[4-(morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c27-22(25-10-12-29-13-11-25)19-15-26(17-7-2-1-3-8-17)24-21(19)18-14-16-6-4-5-9-20(16)30-23(18)28/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCABENSTYTSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2843839.png)
![2-(2,5-dimethylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2843841.png)
![4-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B2843843.png)

![N,N-diethyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2843845.png)

![6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![(Z)-methyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843850.png)
![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2843854.png)



![3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2843859.png)